molecular formula C15H12O7 B14124198 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylicacid

6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylicacid

Cat. No.: B14124198
M. Wt: 304.25 g/mol
InChI Key: OYFLFTGAHOMJHM-UHFFFAOYSA-N
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Description

6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a complex organic compound that belongs to the class of methacrylate monomers. This compound is characterized by its unique structure, which includes a methacryloyloxy group, a dioxo group, and a carboxylic acid group. It is widely used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the esterification of methacrylic acid with a suitable alcohol, followed by the introduction of the dioxo and carboxylic acid groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and higher yields. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its ability to undergo polymerization and form crosslinked networks. These networks provide mechanical strength and stability to the resulting materials. The methacryloyloxy group plays a crucial role in the polymerization process, while the dioxo and carboxylic acid groups contribute to the compound’s reactivity and compatibility with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to its combination of methacryloyloxy, dioxo, and carboxylic acid groups. This combination allows for versatile reactivity and compatibility with various substrates, making it suitable for a wide range of applications in different fields .

Properties

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

IUPAC Name

6-[2-(2-methylprop-2-enoyloxy)ethyl]-1,3-dioxo-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C15H12O7/c1-7(2)13(18)21-4-3-8-5-10-11(6-9(8)12(16)17)15(20)22-14(10)19/h5-6H,1,3-4H2,2H3,(H,16,17)

InChI Key

OYFLFTGAHOMJHM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Origin of Product

United States

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